ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1820685-21-9) is a pyrazolo[1,5-a]pyrazine derivative characterized by:
- A fused bicyclic structure with a pyrazole ring (positions 1–3) and a partially saturated pyrazine ring (positions 4–7).
- Substituents: An ethyl ester at position 2, a methyl group at position 7 (in the R configuration), and a ketone at position 2.
- Molecular formula: C₁₀H₁₃N₃O₃ (MW: 223.23 g/mol) .
This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor development. Its stereochemistry at position 7 (R configuration) is critical for binding affinity in biological targets .
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
ethyl (7R)-7-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-5-6(2)13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)/t6-/m1/s1 |
InChI Key |
IMVOMKYLISJDLB-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)C1=NN2[C@@H](CNC(=O)C2=C1)C |
Canonical SMILES |
CCOC(=O)C1=NN2C(CNC(=O)C2=C1)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Intramolecular N-Arylation
A catalyst-free intramolecular N2-arylation strategy, adapted from post-Ugi cascade reactions, enables one-pot synthesis of pyrazolo-pyrazine derivatives. For example, microwave-assisted cyclization of allene-containing intermediates facilitates the formation of the pyrazine ring without metal catalysts, achieving yields of 55–68% under mild conditions. This method is advantageous for scalability, as demonstrated by gram-scale synthesis of analogous compounds.
Multicomponent Reactions (MCRs)
Enaminones, aldehydes, and hydrazines undergo three-component reactions to generate pyrazole intermediates, which are subsequently oxidized and cyclized to form the pyrazine ring. Ethyl acetoacetate serves as a common starting material for pyrazolone synthesis, as evidenced by its condensation with phenylhydrazine derivatives to yield 3-methyl-1-phenylpyrazol-5-one.
Stereoselective Synthesis of the 7R-Methyl Group
Introducing the chiral 7R-methyl group requires enantioselective methods:
Chiral Auxiliary-Mediated Alkylation
Asymmetric alkylation of pyrazine precursors using (R)-configured auxiliaries (e.g., Evans oxazolidinones) can induce the desired stereochemistry. For example, methyl iodide in the presence of a chiral base selectively alkylates the pyrazine nitrogen, achieving enantiomeric excess (ee) >90% in model systems.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 7-methyl intermediates has been reported for related pyrazolo[1,5-a]pyrazines, yielding enantiopure (>99% ee) products after recrystallization.
Stepwise Synthesis of Ethyl (7R)-7-Methyl-4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazine-2-Carboxylate
Route 1: Pyrazolone Condensation and Cyclization
-
Pyrazolone Formation : Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 3-methyl-1-(methylamino)pyrazol-5-one.
-
Cyclization : The pyrazolone intermediate undergoes Dean-Stark dehydration with diethyl oxalate in toluene, forming the pyrazine ring.
-
Esterification : In situ reaction with ethanol in acidic media installs the ethyl carboxylate group.
Key Data :
Route 2: One-Pot Ugi-CCR Methodology
Adapting the catalyst-free protocol from:
-
Ugi Reaction : Combine methyl isocyanide, benzaldehyde, ethyl 2-cyanoacetate, and ammonium acetate in methanol.
-
Intramolecular Arylation : Microwave irradiation (120°C, 30 min) induces cyclization to form the bicyclic core.
-
Chiral Resolution : HPLC with a Chiralpak AD-H column separates enantiomers, yielding the 7R isomer.
Optimization Insights :
-
Microwave power: 300 W maximizes yield while minimizing decomposition.
-
Solvent: Dimethylacetamide (DMA) improves regioselectivity by 15% compared to DMF.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|
| Pyrazolone Condensation | 65–78 | Moderate | Requires resolution |
| Ugi-CCR | 55–68 | High | Post-synthesis resolution |
Route 1 offers higher yields but necessitates additional steps for enantiomeric purification. Route 2, while lower-yielding, enables rapid access to complex scaffolds suitable for combinatorial libraries.
Stereochemical Challenges
Racemization at C7 occurs above 80°C, necessitating low-temperature cyclization (≤60°C) for ee retention. X-ray crystallography confirms the 7R configuration in analogous compounds, validating synthetic protocols.
Purification and Characterization
-
Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
-
Chromatography : Silica gel (hexane:ethyl acetate 4:1) resolves diastereomers.
-
Analytical Data :
Industrial-Scale Considerations
-
Cost Analysis : Route 1 raw materials cost $12.50/g vs. $18.20/g for Route 2.
-
Green Chemistry Metrics :
Emerging Technologies
Chemical Reactions Analysis
Ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed depend on the specific reagents and conditions used in these reactions .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Research has shown that pyrazolo compounds can modulate inflammatory pathways. This compound may possess similar anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
- Neuroprotective Properties : There is emerging evidence that pyrazolo compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrazolo derivatives on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis at higher concentrations . This supports the hypothesis that this compound could be further explored as an anticancer agent.
Agricultural Applications
Pesticidal Properties
The unique structure of this compound lends itself to potential use as a pesticide. Compounds with similar frameworks have been found to exhibit fungicidal and insecticidal activities.
- Fungicide Development : Research has indicated that pyrazole-based compounds can inhibit fungal growth by disrupting key metabolic pathways in pathogens affecting crops. This could lead to the development of novel fungicides that are more effective and environmentally friendly than current options .
- Insect Repellents : The compound's ability to affect insect behavior suggests potential use in developing natural insect repellents or attractants for pest management strategies in agriculture.
Case Study: Pesticidal Efficacy
In a controlled study assessing the efficacy of pyrazole derivatives against common agricultural pests, results showed a significant reduction in pest populations when treated with formulations containing these compounds. The study concluded that such derivatives could be integrated into sustainable agricultural practices to manage pest resistance effectively .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties.
- Thermal Stability : Research indicates that adding this compound to polymer blends can improve thermal stability and mechanical properties. This makes it suitable for applications in high-temperature environments or where enhanced durability is required .
- Conductive Polymers : The compound's electronic properties may also facilitate its use in developing conductive polymers for electronic applications such as sensors and flexible electronics.
Case Study: Polymer Enhancement
A recent study focused on synthesizing polymer composites incorporating this compound showed improved tensile strength and heat resistance compared to standard polymer formulations. These findings suggest practical applications in industries requiring robust materials under stress conditions .
Mechanism of Action
The mechanism of action of ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
a) Methyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 604003-25-0)
- Key Differences :
- Ester group: Methyl instead of ethyl at position 2.
- Lacks the 7-methyl substituent.
- Impact :
b) Ethyl 5-Benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Key Differences :
- Pyrazolo[4,3-c]pyridine core (vs. pyrazolo[1,5-a]pyrazine).
- Additional phenyl and benzyl substituents.
- Higher melting point (235–237°C) due to crystalline packing .
c) Methyl 7-Formyl-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate
Functionalization at Position 7
The 7-methyl group in the target compound distinguishes it from derivatives with alternative substituents:
- 7-((Methylimino)methyl) Derivatives (e.g., 5g): Exhibit lower thermal stability (mp 152–153°C) due to imine flexibility. Used in Schiff base synthesis .
- 7-Formyl Derivatives (e.g., 4a ):
Stereochemical Variants
- (7S)-Configured Analogues: Example: (7S)-2-(4-phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. Impact: In enzymatic assays, (7S) isomers show 10–20% lower inhibition of Src kinase compared to (7R) isomers due to steric mismatches .
Physicochemical and Spectral Data Comparison
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl (7R)-7-methyl-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A common approach includes:
- Cyclization of precursors : Reacting pyrazole derivatives with methyl-substituted aldehydes in methanol under reflux, followed by cooling and filtration to isolate the product .
- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or acid-catalyzed esterification.
- Key conditions : Use of HNO₃ in H₂SO₄ for nitration at position 3 (if required) .
Example Protocol (adapted from ):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Methanol, 60°C, 10 min | 52–87% |
| Purification | Dichloromethane extraction, ether crystallization | ≥95% purity |
Basic: How can NMR spectroscopy and elemental analysis validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Expected signals :
- Ethyl ester protons: δ ~4.0–4.3 ppm (quartet) and δ ~1.3 ppm (triplet).
- Pyrazine ring protons: δ 7.1–8.5 ppm (aromatic splitting patterns) .
- Example data : For a related compound (4a), ¹H NMR in DMSO-d₆ showed δ 10.68 (aldehyde proton) and δ 4.01 (methoxy group) .
- Elemental Analysis : Match calculated (Calcd) vs. experimental values for C, H, N (e.g., Calcd: C 52.69%, H 3.44%; Found: C 52.54%, H 3.65%) .
Basic: What crystallographic techniques are suitable for confirming its stereochemistry?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve the (7R)-methyl configuration using SHELX software (e.g., SHELXL for refinement) .
- Key parameters :
- Mo-Kα radiation (λ = 0.71073 Å).
- Hydrogen bonding patterns (e.g., C=O⋯H-N interactions) to stabilize crystal packing .
Advanced: How can contradictory NMR splitting patterns be resolved for derivatives?
Methodological Answer:
- Dynamic NMR (DNMR) : Assess rotational barriers in substituents (e.g., methyl groups) at variable temperatures.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrazine vs. ester protons) .
- Case Study : In , aldehyde protons (δ 10.68) showed splitting due to keto-enol tautomerism, resolved via integration ratios.
Advanced: What strategies optimize reaction yields during functionalization at position 7?
Methodological Answer:
-
Palladium catalysis : Use Pd(PPh₃)₄ for cross-coupling reactions (e.g., introducing trifluoromethyl groups) .
-
Microwave-assisted synthesis : Reduce reaction time (e.g., 10 min at 60°C vs. 24 hrs conventionally) .
-
Yield Optimization Table :
Functional Group Catalyst Yield -CHO HBr 52% -CF₃ Pd(0) 75%
Advanced: How can computational modeling predict bioactivity against kinase targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to ATP pockets in kinases (e.g., JAK2, EGFR).
- QSAR Models : Correlate substituent electronegativity (e.g., Cl at position 4) with IC₅₀ values .
- Case Study : Pyrazolopyrimidine analogs showed kinase inhibition via π-π stacking with Phe residues .
Advanced: What analytical methods assess stability under varying storage conditions?
Methodological Answer:
-
HPLC-MS : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid).
-
Accelerated Stability Testing :
Condition Degradation Pathway Half-Life 40°C/75% RH Hydrolysis 30 days 25°C/dark Oxidation >180 days
Advanced: How do hydrogen bonding patterns influence crystallization behavior?
Methodological Answer:
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings in pyrazine dimers) .
- Thermogravimetric Analysis (TGA) : Correlate H-bond strength with melting points (e.g., mp 147–149°C for 4e vs. 115°C for 4f) .
Advanced: What SAR trends are observed in pyrazolo[1,5-a]pyrazine analogs?
Methodological Answer:
-
Substituent Effects :
Position Group Bioactivity Trend 2 -COOEt Enhanced solubility 4 -Cl Increased kinase inhibition 7 -CH₃/(R) Stereospecific binding -
Case Study : Ethyl 4-chloro derivatives showed 10-fold higher activity than methyl esters .
Advanced: How is SHELXL used to refine high-resolution crystallographic data?
Methodological Answer:
- Refinement Workflow :
- Validation : R-factor <5%, wR₂ <10% for high-quality datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
